molecular formula C9H12N2O2 B2832808 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1556315-63-9

1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B2832808
CAS RN: 1556315-63-9
M. Wt: 180.207
InChI Key: ZRQFPBQPDHDKKV-UHFFFAOYSA-N
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Description

1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound. It is characterized by a pyrazole ring, which is a five-membered ring with three carbon atoms and two adjacent nitrogen atoms . The compound also contains a cyclobutyl group and a methyl group attached to the pyrazole ring .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazole ring with a cyclobutyl group and a methyl group attached to it . The exact position of these groups on the pyrazole ring and their orientation could influence the properties and reactivity of the molecule.

Scientific Research Applications

Chemical Synthesis and Derivative Formation

1-Cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid serves as a versatile intermediate in the synthesis of a broad range of chemical derivatives, illustrating its significance in organic synthesis. It has been utilized in reactions to produce various compounds through processes such as Claisen condensation, cyclization, and deamination reactions. For instance, improved synthesis methods have significantly enhanced the yield of 1H-pyrazole-4-carboxylic acid, underlining advancements in synthetic efficiency (Dong, 2011).

Biomedical Research

In biomedical research, pyrazole derivatives, including those related to this compound, have demonstrated potential as anticancer agents. Organometallic complexes, for instance, have been synthesized and studied for their cytotoxicity against human cancer cells, showcasing the potential therapeutic applications of these compounds. This includes research into compounds known as potential cyclin-dependent kinase (Cdk) inhibitors, a critical target in cancer therapy (Stepanenko et al., 2011).

Structural and Spectral Analysis

The structural and spectral analysis of pyrazole derivatives is pivotal for understanding their chemical properties and potential applications. Studies combining experimental and theoretical approaches have elucidated the molecular structure of various pyrazole-4-carboxylic acid derivatives. For example, research on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid has provided insight into its molecular configuration through spectroscopic data and computational methods, aiding in the exploration of its electronic properties and reactivity (Viveka et al., 2016).

Catalysis and Materials Science

The role of pyrazole derivatives extends into catalysis and materials science, where their unique chemical properties facilitate the development of novel materials and catalytic processes. The synthesis of coordination polymers and complexes using pyrazole-dicarboxylate acid derivatives illustrates the application of these compounds in creating materials with potential optical, electronic, and catalytic functionalities. This includes the assembly of coordination polymers with diverse structures and properties, which could have implications for future materials science research and applications (Radi et al., 2015).

properties

IUPAC Name

1-cyclobutyl-3-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-6-8(9(12)13)5-11(10-6)7-3-2-4-7/h5,7H,2-4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQFPBQPDHDKKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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